N-Phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
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Description
N-Phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide: is a boronic acid derivative with a phenyl group and a carboxamide group attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate pyridine derivative.
One common method involves the reaction of 5-bromopyridine-3-carboxamide with phenylboronic acid under palladium-catalyzed cross-coupling conditions.
The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or DMF.
Industrial Production Methods:
On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability.
Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the boronic acid group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced boronic acid derivatives.
Substitution: Substituted pyridine derivatives.
Chemistry:
The compound is used as an intermediate in the synthesis of more complex molecules.
It serves as a building block in organic synthesis, particularly in the construction of boronic acid derivatives.
Biology:
It is employed in the study of enzyme inhibitors and as a tool in biochemical assays.
The boronic acid group can interact with biological targets, making it useful in drug discovery.
Medicine:
Research into its use as an anti-inflammatory or anticancer agent.
Industry:
Utilized in the production of materials with specific properties, such as polymers or coatings.
Its unique chemical structure makes it valuable in the development of advanced materials.
Molecular Targets and Pathways:
The compound interacts with specific enzymes or receptors in biological systems.
The boronic acid group can form reversible covalent bonds with amino acids in enzymes, affecting their activity.
Mechanism:
The mechanism involves the formation of a boronic ester with the target molecule, which can modulate the activity of the enzyme or receptor.
This interaction can lead to the inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the pyridine ring.
Pyridine-3-carboxamide: A pyridine derivative without the boronic acid group.
N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A similar compound with a different substitution pattern on the pyridine ring.
Uniqueness:
The presence of both the phenyl group and the carboxamide group on the pyridine ring makes this compound unique.
This compound's unique structure and diverse applications make it a valuable subject of study in both academic and industrial research. Its potential in drug discovery and material science continues to drive interest and innovation in the field.
Properties
IUPAC Name |
N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-13(11-20-12-14)16(22)21-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVMKWNMBNPSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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